

An In-depth Technical Guide to **tert-Butyl chloroacetate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl chloroacetate*

Cat. No.: B093202

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of **tert-Butyl chloroacetate** (CAS No. 107-59-5), a key intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and outlines its primary applications in the development of pharmaceuticals, pesticides, and dyes. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow and relationship diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

tert-Butyl chloroacetate is a clear, colorless to yellow liquid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₁ ClO ₂	[1] [2] [3]
Molecular Weight	150.60 g/mol	[4] [5] [6]
Appearance	Clear colorless to yellow liquid	[1] [2]
Boiling Point	48-49 °C at 11 mmHg	[1] [2]
Density	1.053 g/mL at 25 °C	[1] [2]
Refractive Index	n _{20/D} 1.423	[1] [2]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether. [7]	<0.1 g/L (20 °C) [7] [8]
Flash Point	46 °C (114.8 °F)	[1]

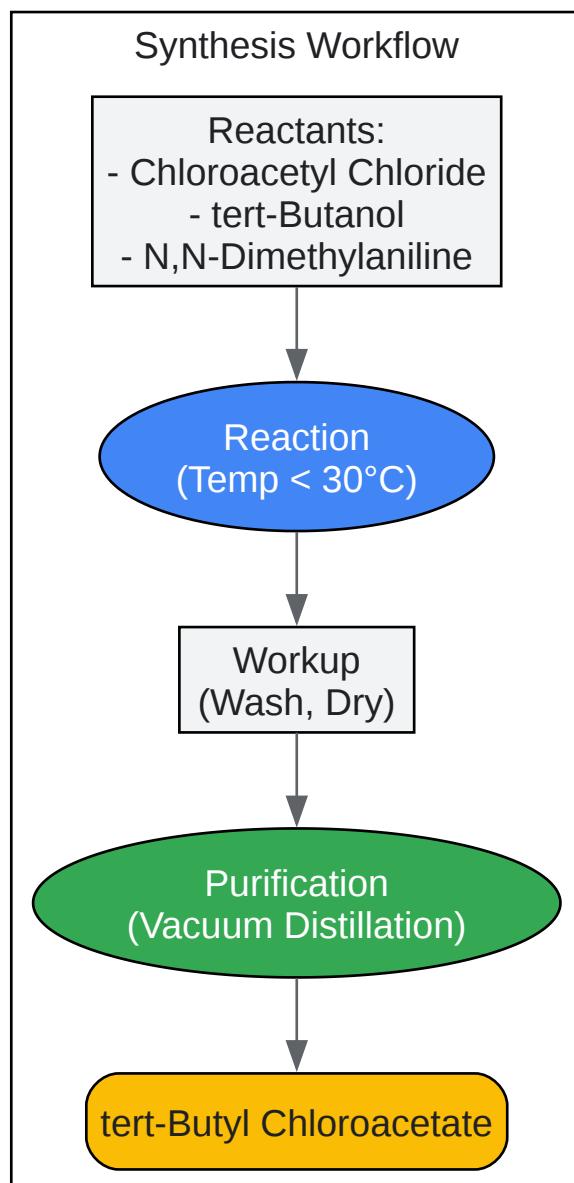
Experimental Protocols

Synthesis of tert-Butyl Chloroacetate

Two primary methods for the synthesis of **tert-Butyl chloroacetate** are commonly cited.

Method 1: From Chloroacetyl Chloride and tert-Butanol

This method involves the reaction of tert-butanol with chloroacetyl chloride.[\[1\]](#)[\[2\]](#)[\[9\]](#)


- Reactants:
 - tert-Butanol
 - Chloroacetyl chloride
 - N,N-dimethylaniline (or other bases like pyridine or triethylamine)[\[2\]](#)[\[9\]](#)
- Procedure:
 - tert-Butanol is added to a mixture of chloroacetyl chloride and N,N-dimethylaniline.

- The reaction temperature is maintained below 30°C.[1][2]
- After the reaction is complete, the mixture is poured into water, washed, and dried.
- The crude product is then purified by fractional distillation under reduced pressure.
- Yield: A yield of 63% can be achieved by collecting the fraction at 48-49°C (1.46 kPa).[2]

Method 2: From Chloroacetic Acid and Isobutylene

This synthesis route involves the acid-alkene reaction between chloroacetic acid and isobutylene.[5][10]

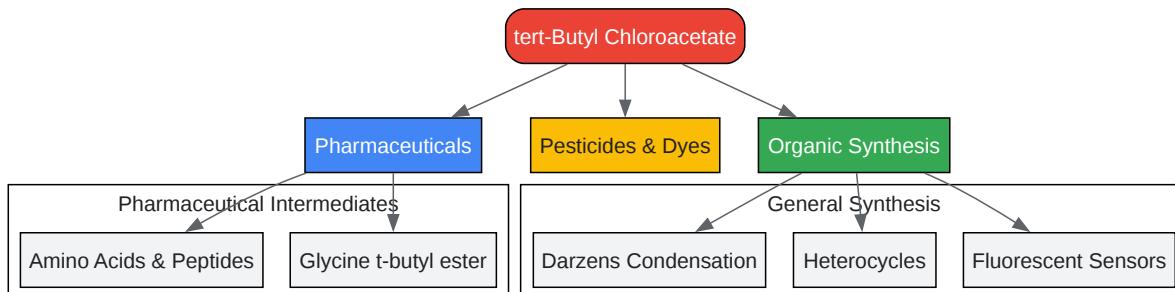
- Reactants:
 - Chloroacetic acid
 - Isobutylene
 - Sulfuric acid (catalyst) in dioxane (solvent)[5] or a high-efficiency catalyst.[10]
- Procedure (Catalyst-Free):
 - The reaction is conducted in a pressure vessel in the absence of catalysts and solvents. [11]
 - The temperature is maintained between 80°C and 110°C, with the pressure stabilizing between 3 and 12 bar.[11]
 - The reaction proceeds for a period of 1 to 12 hours.[11]
 - The vessel is then cooled, and the product mixture is worked up by distillation under reduced pressure without prior neutralization.[11]

[Click to download full resolution via product page](#)

Synthesis workflow for **tert-Butyl chloroacetate**.

Purification Protocol

Purification is critical to remove unreacted starting materials and byproducts.


- Method: Fractional distillation in a vacuum is the standard method.[2]
- Procedure:

- If NMR analysis is unsatisfactory, dissolve the crude product in diethyl ether (Et₂O).
- Wash the organic layer with water, followed by 10% sulfuric acid (H₂SO₄) until the acid extract remains clear upon basification with NaOH.
- Wash again with water and then with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
- Evaporate the solvent and fractionate the residue through a suitable column (e.g., a 6-inch Widmer column).^[2]
- Collect the fraction boiling at 48-49°C under a pressure of 11 mmHg.^[2]

Applications in Organic Synthesis

tert-Butyl chloroacetate serves as a versatile intermediate in various chemical syntheses.^[1] ^[7]^[9] Its primary utility lies in its role as a building block for more complex molecules.

- Pharmaceutical Synthesis: It is used to produce esters of chloroacetic acid and to prepare amino acids and peptides, which are fundamental to many pharmaceutical products.^[9] A notable application is in the synthesis of Glycine t-butyl ester.^[12]
- Pesticide and Dye Production: The compound is an intermediate in the manufacturing of insecticides, herbicides, and fungicides.^[7]^[9]
- Named Reactions: It is a key reagent in the Darzens glycidic ester condensation.^[1]^[2]^[5]
- Synthesis of Heterocycles and Sensors: It is used in the synthesis of imidazol-1-yl-acetic acid hydrochloride and cis-disubstituted aziridine esters.^[1]^[2] It is also employed in creating 1,10-diaza-18-crown-6 based sensors that feature a coumarin fluorophore.^[1]^[2]

[Click to download full resolution via product page](#)

Applications of **tert-Butyl chloroacetate**.

Safety and Handling

tert-Butyl chloroacetate is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard Category	Description	Precautionary Measures
Flammability	Flammable liquid and vapor.[8] [13] Vapors may form explosive mixtures with air.[14]	Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[8][13][14]
Toxicity	Toxic if inhaled and harmful if swallowed or in contact with skin.[13][14][15] It is a poison by ingestion.[1][2]	Use only in a chemical fume hood with adequate ventilation. Avoid breathing mist, vapors, or spray. Do not ingest.[14][15]
Irritation/Corrosion	Causes serious eye irritation and skin irritation.[8][13][14] It is a lachrymator (causes tears).[8][15]	Wear protective gloves, clothing, and eye/face protection.[13][14]
First Aid	Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water for at least 15 minutes. Inhalation: Move to fresh air; give artificial respiration if not breathing. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[14][15]	
Storage	Store in a cool, dry, well-ventilated place in a tightly closed container.[8][14]	Incompatible with strong oxidizing agents, strong bases, metals, and strong reducing agents.[14]
Environmental	Very toxic to aquatic life with long-lasting effects.[7][13]	Avoid release to the environment.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. tert-Butyl chloroacetate | 107-59-5 [chemicalbook.com]
- 3. TERT-BUTYL 2-CHLOROACETATE | CAS 107-59-5 [matrix-fine-chemicals.com]
- 4. tert-Butyl Chloroacetate | CymitQuimica [cymitquimica.com]
- 5. tert-Butyl Chloroacetate [drugfuture.com]
- 6. tert-Butyl chloroacetate | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. htdchem.com [htdchem.com]
- 10. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]
- 11. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl Chloroacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093202#tert-butyl-chloroacetate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com